

Synthesis and Characterization of Levosulpirided3: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of **Levosulpiride-d3**, an isotopically labeled version of the atypical antipsychotic and prokinetic agent, Levosulpiride. The introduction of a deuterium-labeled methoxy group (d3) makes this compound an ideal internal standard for pharmacokinetic and bioequivalence studies, enabling precise quantification in biological matrices. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic and analytical workflows.

Synthesis of Levosulpiride-d3

The synthesis of **Levosulpiride-d3** is a multi-step process that involves the preparation of two key intermediates: (S)-(-)-2-aminomethyl-1-ethylpyrrolidine and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate. These intermediates are then coupled to yield the final product.

Synthesis of Intermediates

1.1.1. (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1)

This chiral amine can be synthesized via reductive amination of (S)-2-formylpyrrolidine with ethylamine in the presence of a reducing agent like sodium triacetoxyborohydride under mild acidic conditions.[1] Alternatively, electrolytic reduction of 1-ethyl-2-nitromethylene-pyrrolidine can be employed.[2][3]



1.1.2. Methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2)

The synthesis of this deuterated intermediate begins with a suitable precursor, such as methyl 2-hydroxy-5-sulfamoylbenzoate. The phenolic hydroxyl group is then methylated using a deuterated methylating agent, for instance, deuterated methyl iodide (CD3I), in the presence of a base.

A general procedure for the synthesis of the non-deuterated analog, methyl 2-methoxy-5-sulfamoylbenzoate, involves the reaction of methyl 2-methoxy-5-chlorobenzoate with sodium aminosulfonate in the presence of a copper catalyst.[4][5][6][7] To obtain the deuterated version, the starting material would be methyl 2-hydroxy-5-chlorobenzoate, which would first be deuteromethylated.

Final Synthesis of Levosulpiride-d3

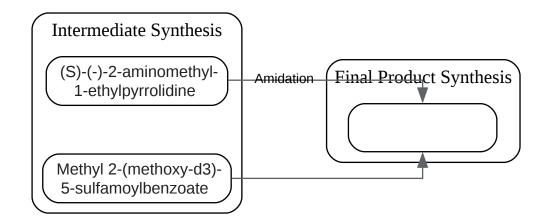
The final step is the amidation reaction between (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (Intermediate 1) and methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (Intermediate 2).

Experimental Protocol:

- In a round-bottom flask, dissolve methyl 2-(methoxy-d3)-5-sulfamoylbenzoate (1.0 eq) in a suitable solvent such as methanol.
- Add (S)-(-)-2-aminomethyl-1-ethylpyrrolidine (1.1 eq) to the solution.
- Heat the reaction mixture at reflux for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Levosulpiride-d3 as a white solid.

Below is a diagram illustrating the overall synthetic workflow.





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A high-level overview of the **Levosulpiride-d3** synthesis workflow.

Characterization of Levosulpiride-d3

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Levosulpiride-d3**. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized compound. A typical reversed-phase HPLC method can be employed.

Experimental Protocol:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[8]
- Detection: UV detection at a suitable wavelength (e.g., 238 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μL.



The retention time of **Levosulpiride-d3** is expected to be very similar to that of non-deuterated Levosulpiride under the same chromatographic conditions.

Parameter	Value
Purity (by HPLC)	>98%
Retention Time	Approximately 8.12 min (method dependent)[8]

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for confirming the molecular weight of **Levosulpiride-d3** and assessing the degree of deuterium incorporation. Electrospray ionization (ESI) in positive mode is commonly used.

Expected Observations:

- The protonated molecule [M+H]+ for **Levosulpiride-d3** should be observed at m/z 345.4, which is 3 units higher than that of Levosulpiride (m/z 342.4).
- Fragmentation patterns will be similar to Levosulpiride, with the key difference being the mass of fragments containing the deuterated methoxy group. A common fragment for Levosulpiride is observed at m/z 112.2, corresponding to the ethylpyrrolidine moiety, which should remain unchanged for **Levosulpiride-d3**.[9]

lon	Expected m/z (Levosulpiride)	Expected m/z (Levosulpiride-d3)
[M+H]+	342.4	345.4
Major Fragment	112.2	112.2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the deuterium label. Both ¹H NMR and ¹³C NMR spectra are acquired.

Expected ¹H NMR Observations:



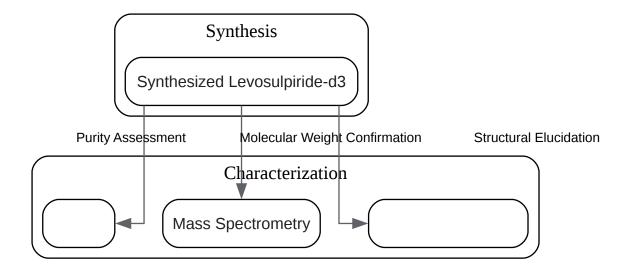
- The spectrum of Levosulpiride-d3 will be very similar to that of Levosulpiride, with the notable absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.9 ppm.
- The integration of the remaining proton signals should be consistent with the structure.

Expected ¹³C NMR Observations:

 The carbon signal of the deuterated methoxy group (-OCD₃) will be observed as a multiplet due to carbon-deuterium coupling and will be shifted slightly upfield compared to the nondeuterated analog. The signal for the methoxy carbon in Levosulpiride is typically around 56 ppm.

Nucleus	Levosulpiride (Characteristic Shifts, ppm)	Levosulpiride-d3 (Expected Observations)
¹ H NMR	~3.9 (s, 3H, -OCH₃)	Absence of the singlet at ~3.9 ppm
¹³ C NMR	~56 (-OCH ₃)	Upfield shifted multiplet

Below is a diagram representing the analytical characterization workflow.



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